molecular formula C11H16O2 B8365084 2-(2,5-Dimethylphenoxy)-1-propanol

2-(2,5-Dimethylphenoxy)-1-propanol

Cat. No.: B8365084
M. Wt: 180.24 g/mol
InChI Key: VGNRIKSOWPMTKG-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenoxy)-1-propanol is a synthetic organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol. Structurally, it consists of a propanol backbone substituted with a 2,5-dimethylphenoxy group at the second carbon. This compound is primarily utilized in organic synthesis, pharmaceutical intermediates, and specialty chemical applications. Its physicochemical properties, such as moderate polarity and stability under ambient conditions, make it suitable for use in solvent-mediated reactions and as a building block for more complex molecules.

The evidence instead lists unrelated compounds (e.g., D(+)-2-Amino-3-phenyl-1-propanol), which differ in functional groups (amino vs. phenoxy) and applications .

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-(2,5-dimethylphenoxy)propan-1-ol

InChI

InChI=1S/C11H16O2/c1-8-4-5-9(2)11(6-8)13-10(3)7-12/h4-6,10,12H,7H2,1-3H3

InChI Key

VGNRIKSOWPMTKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-(2,5-Dimethylphenoxy)-1-propanol, it is essential to compare it with structurally analogous phenoxy propanols and related alcohols. Below is a theoretical analysis based on general chemical principles and analogous data from the provided evidence (where applicable):

Table 1: Key Properties of this compound vs. Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Melting Point (°C) Solubility (Water) Key Applications
This compound C11H16O2 180.24 Phenoxy, alcohol Not reported Low Pharmaceutical intermediates
D(+)-2-Amino-3-phenyl-1-propanol C9H13NO 151.20 Amino, alcohol 90–94 Moderate Chiral synthesis, biologics
2-Phenoxy-1-propanol C9H12O2 152.19 Phenoxy, alcohol ~25–30 Insoluble Solvent, polymer additives
2-(4-Methylphenoxy)-1-propanol C10H14O2 166.22 Phenoxy, alcohol, methyl Not reported Low Surfactants, adhesives

Key Differences

Functional Groups: Unlike D(+)-2-Amino-3-phenyl-1-propanol (an amino alcohol), this compound lacks an amino group, reducing its polarity and altering its reactivity in nucleophilic reactions .

Physicochemical Properties: The methyl groups on the aromatic ring likely increase hydrophobicity, making this compound less water-soluble than amino-substituted analogs. Melting points for phenoxy alcohols are generally lower than those of amino alcohols (e.g., D(+)-2-Amino-3-phenyl-1-propanol melts at 90–94°C) due to weaker intermolecular hydrogen bonding .

Applications: Amino alcohols like D(+)-2-Amino-3-phenyl-1-propanol are critical in chiral synthesis and biologics, whereas phenoxy propanols are more commonly used in industrial solvents or polymer additives.

Research Findings and Limitations

  • Synthetic Challenges: The synthesis of this compound likely involves Williamson ether synthesis or nucleophilic substitution, but reaction yields may vary due to steric effects from the 2,5-dimethyl group.
  • Biological Activity: No data is available in the provided evidence, but structurally similar phenoxy alcohols have shown low to moderate antimicrobial activity in studies of related compounds.

Critical Notes on Evidence Limitations

For a rigorous comparison, consult specialized databases (e.g., SciFinder, Reaxys) or peer-reviewed studies focusing on phenoxy-substituted propanols.

Recommended Sources for Further Research

CAS Registry : Use CAS RN lookup for precise physicochemical data.

PubChem : For experimental and predicted properties (e.g., logP, pKa).

Journal of Organic Chemistry: Recent studies on phenoxy alcohol synthesis and applications.

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